N-methyl-2-(pyrrolidin-3-yloxy)acetamide is a chemical compound with significant interest in medicinal chemistry and drug development. It belongs to a class of compounds known as acetamides, which are characterized by the presence of an acetamide functional group. This particular compound features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic applications.
The compound can be classified under organic compounds, specifically as an amide derivative. Its systematic name indicates that it contains a methyl group attached to the nitrogen atom of the amide functional group, along with a pyrrolidin-3-yloxy substituent. The chemical formula is , and it has been referenced in various scientific literature for its potential applications in pharmacology and biochemistry .
The synthesis of N-methyl-2-(pyrrolidin-3-yloxy)acetamide can be achieved through several methods, primarily involving the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride in the presence of a base. A common approach involves:
Technical details regarding the synthesis can be found in patents and research articles that outline specific protocols for achieving high yields and purity of the desired compound .
N-methyl-2-(pyrrolidin-3-yloxy)acetamide can participate in various chemical reactions typical for amides, including:
Technical details regarding these reactions typically involve adjusting conditions such as temperature, solvent choice, and catalyst presence to optimize yields .
The mechanism of action for N-methyl-2-(pyrrolidin-3-yloxy)acetamide in biological systems often involves interaction with specific receptors or enzymes. For example:
Data from biological evaluations often include EC50 values to quantify potency against specific targets .
N-methyl-2-(pyrrolidin-3-yloxy)acetamide is typically characterized by:
Key chemical properties include:
Relevant data can be sourced from chemical databases such as PubChem or specialized literature focusing on similar compounds .
N-methyl-2-(pyrrolidin-3-yloxy)acetamide has potential applications in various fields:
Ongoing research continues to explore its full range of applications within medicinal chemistry and related disciplines .
Pyrrolidine ranks among the most prevalent saturated nitrogen heterocycles in FDA-approved drugs, present in 37 therapeutic agents, underscoring its pharmaceutical importance [3]. This five-membered ring provides distinct advantages over flat aromatic systems:
Table 1: Comparative Analysis of Pyrrolidine Scaffolds in Drug Design
Scaffold Type | sp³ Carbon Fraction | Chiral Centers | Polar Surface Area (Ų) | Key Advantages |
---|---|---|---|---|
Pyrrolidine | 0.80 | Up to 4 | 16.46 | 3D coverage, Pseudorotation |
Aromatic Pyrrole | 0.60 | 0 | 13.96 | Planar π-stacking |
Cyclopentane | 1.00 | 0 | 0.00 | High lipophilicity |
N-methyl-2-(pyrrolidin-3-yloxy)acetamide | 0.85 | 1 | ~35* | Hybrid functionality, H-bond capacity |
*Estimated based on structural components [1] [3] [5]
These properties collectively enhance drug-likeness parameters and enable evasion of flat-molecule-associated toxicity, positioning pyrrolidine as a cornerstone in designing molecules like N-methyl-2-(pyrrolidin-3-yloxy)acetamide for targeted pharmacology.
The molecular architecture of N-methyl-2-(pyrrolidin-3-yloxy)acetamide integrates complementary pharmacophoric elements into a single entity with balanced physiochemical properties. Key structural features include:
Table 2: Physicochemical Profile of N-methyl-2-(pyrrolidin-3-yloxy)acetamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₄N₂O₂ | Balanced carbon/nitrogen ratio |
Molecular Weight | 158.20 g/mol | Ideal for CNS permeability |
SMILES | O=C(NC)COC1CNCC1 | Encodes connectivity and functional groups |
Hydrogen Bond Donors | 1 (N-H) | Facilitates target binding |
Hydrogen Bond Acceptors | 3 (C=O, N, O-ether) | Enhances solubility and binding |
Calculated LogP | ~0.5* | Optimizes membrane permeability |
Chiral Centers | 1 (pyrrolidine C3) | Enables enantioselective pharmacology |
*Estimated from structural analogs [1] [3] [5]
This hybrid design yields a balanced lipophilicity profile (predicted LogP ≈ 0.5), positioning it within the optimal range for oral bioavailability. The scaffold serves as a versatile template for generating analogs through N-alkylation of pyrrolidine, N-acylation, or ether chain modification, enabling fine-tuning for specific target classes [5] [10].
The rational design of N-methyl-2-(pyrrolidin-3-yloxy)acetamide scaffolds represents an evolution from early pyrrolidine-acetamide hybrids investigated for CNS activity. Key developments include:
Table 3: Evolution of Pyrrolidine-Acetamide Pharmacophores in Drug Discovery
Time Period | Key Developments | Therapeutic Focus | Structural Advances |
---|---|---|---|
Early 1990s | N-[2-(1-Pyrrolidinyl)ethyl]acetamide κ-agonists | Analgesia | Role of C1 substituent stereochemistry |
Late 2000s | Proline-derived chiral pyrrolidine synthesis | CNS & antimicrobials | Enantioselective synthetic routes |
Early 2020s | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide analogs | Anti-inflammatory agents | SAR of aniline ring substitutions |
Current | Hybrids like N-methyl-2-(pyrrolidin-3-yloxy)acetamide | Multitarget therapeutics | Ether-linked spacers, conformational analysis |
Modern synthetic strategies employ microwave-assisted synthesis and organocatalysis to efficiently access these molecules, supporting green chemistry principles [3] [10]. The scaffold's emergence reflects medicinal chemistry's shift toward three-dimensional complexity and chiral discrimination in drug design, addressing limitations of traditional flat scaffolds. Current research explores its potential in anticancer, antidiabetic, and neuroprotective agents, leveraging its favorable physicochemical profile and synthetic tractability [3] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0